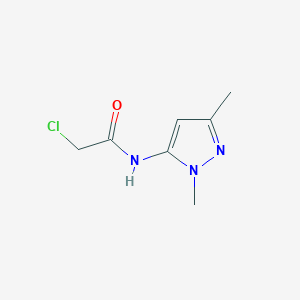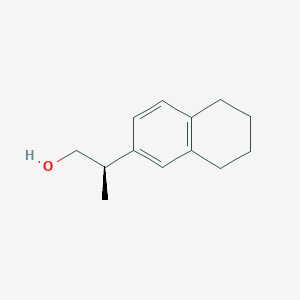
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as THP-1-ol and has a molecular formula of C13H20O.
Mécanisme D'action
The mechanism of action of THP-1-ol is not fully understood, but it is believed to act through various pathways such as modulation of enzymes, receptors, and ion channels. THP-1-ol has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. THP-1-ol has also been shown to modulate the activity of GABA receptors, which can lead to anxiolytic effects.
Biochemical and Physiological Effects:
THP-1-ol has been shown to have various biochemical and physiological effects. In animal studies, THP-1-ol has been shown to improve cognitive function, reduce anxiety, and have anti-inflammatory effects. THP-1-ol has also been shown to have antidiabetic effects by reducing blood glucose levels and improving insulin sensitivity. In addition, THP-1-ol has been shown to have antioxidant effects, which can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using THP-1-ol in lab experiments is its high purity and yield, which allows for accurate and reproducible results. THP-1-ol is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using THP-1-ol in lab experiments is its limited solubility in water, which can limit its application in certain experiments.
Orientations Futures
There are several future directions for the research of THP-1-ol. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a chiral auxiliary for the synthesis of various compounds. In addition, further studies are needed to fully understand the mechanism of action of THP-1-ol and its potential applications in various fields.
In conclusion, THP-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield. THP-1-ol has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. Its mechanism of action is not fully understood, but it is believed to act through various pathways. THP-1-ol has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the research of THP-1-ol, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of THP-1-ol involves several steps, starting with the reduction of naphthalene using lithium aluminum hydride. The resulting product is then reacted with 1-bromo-2-propanol to form THP-1-ol. This synthesis method has been optimized to yield high purity and high yield of THP-1-ol.
Applications De Recherche Scientifique
THP-1-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, THP-1-ol has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In organic synthesis, THP-1-ol has been used as a chiral auxiliary for the synthesis of various compounds. In material science, THP-1-ol has been used as a building block for the synthesis of various functional materials.
Propriétés
IUPAC Name |
(2R)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h6-8,10,14H,2-5,9H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENYDWBFWZFNPJ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide](/img/structure/B2462370.png)
![1-Ethyl-N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide](/img/structure/B2462371.png)
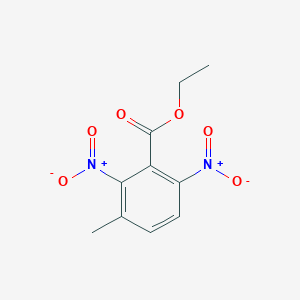
![(E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462375.png)
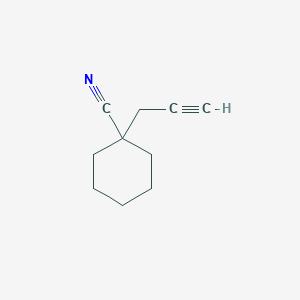

![4-(5-Azaspiro[2.3]hexan-5-yl)-2-methylaniline](/img/structure/B2462379.png)

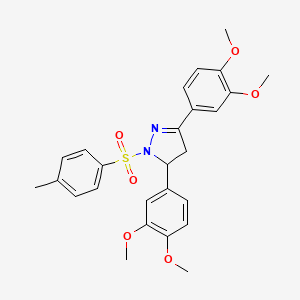

![3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile](/img/structure/B2462388.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(2-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2462389.png)
![N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2462390.png)
